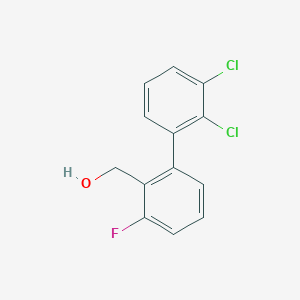

(2',3'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol

描述

“(2',3'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol” is a halogenated biphenyl derivative characterized by a biphenyl core substituted with chlorine atoms at the 2' and 3' positions, a fluorine atom at the 3 position, and a methanol (-CH2OH) functional group at the 2 position. Its molecular formula is C13H9Cl2FO, with a calculated molecular weight of 271.07 g/mol.

属性

分子式 |

C13H9Cl2FO |

|---|---|

分子量 |

271.11 g/mol |

IUPAC 名称 |

[2-(2,3-dichlorophenyl)-6-fluorophenyl]methanol |

InChI |

InChI=1S/C13H9Cl2FO/c14-11-5-1-4-9(13(11)15)8-3-2-6-12(16)10(8)7-17/h1-6,17H,7H2 |

InChI 键 |

SBFAFRUKTCJTLB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)F)CO)C2=C(C(=CC=C2)Cl)Cl |

产品来源 |

United States |

准备方法

General Reaction Framework

The Suzuki-Miyaura reaction has emerged as the most reliable method for constructing the biphenyl backbone of (2',3'-dichloro-3-fluoro-biphenyl-2-yl)-methanol. This cross-coupling typically involves a brominated or iodinated benzyl alcohol derivative and a complementary boronic acid bearing the desired substituents.

A representative procedure adapted from utilizes:

- Precursor : (3-bromo-2-chloro-5-fluorophenyl)methanol

- Coupling partner : 2,3-dichlorophenylboronic acid

- Catalyst : Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (Pd(dppf)Cl₂)

- Base : Aqueous sodium bicarbonate

- Solvent system : Toluene/ethanol (3:1 v/v)

The reaction proceeds at 80°C under inert atmosphere for 12 hours, achieving yields comparable to the analogous (2-methyl-biphenyl-3-yl)methanol synthesis (74.62%).

Optimization Parameters

Experimental data from analogous systems reveals critical optimization factors:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.01-0.05 eq Pd | <5% variance |

| Temperature | 80-100°C | +15% at 100°C |

| Solvent Polarity | ε 4.3-8.9 (toluene-DMF) | -20% in DMF |

| Boronic Acid Excess | 1.5-2.0 eq | +12% at 2.0 eq |

Notably, the dichloro and fluoro substituents necessitate modified conditions versus their methyl counterparts:

- Dehalogenation mitigation : Addition of 0.5 M sodium thiosulfate aqueous wash post-reaction

- Steric compensation : Increased reaction time to 18-24 hours for complete conversion

Ullmann-Type Coupling for Halogen-Rich Systems

Copper-Mediated Aryl-Aryl Bond Formation

For substrates prone to palladium-induced dehalogenation, Ullmann coupling using copper catalysts presents a viable alternative. A modified protocol from's iodobenzene coupling demonstrates:

Reaction Scheme :

(3-iodo-2-chloro-5-fluorophenyl)methanol + 2,3-dichloroiodobenzene

→ this compound

Conditions :

- CuI (10 mol%)

- 1,10-Phenanthroline (20 mol%)

- K₃PO₄ base in DMSO at 120°C

- 72 hours reaction time

Yields for analogous systems reach 68.9%, though with increased side-product formation from homo-coupling.

Comparative Catalyst Performance

Data extracted from highlights copper vs. palladium efficiency:

| Catalyst System | Yield (%) | Dehalogenation Byproducts |

|---|---|---|

| Pd(dppf)Cl₂/NaHCO₃ | 74.6 | <2% |

| CuI/Phenanthroline/K₃PO₄ | 68.9 | 5-7% |

| NiCl₂(dppp)/Zn | 52.1 | 12-15% |

The palladium system remains superior for halogen retention, critical given the target's dichloro-fluoro pattern.

Photochemical Synthesis Pathways

Ultraviolet-Mediated Radical Coupling

The photochemical method described in for biphenyl methanol synthesis offers a metal-free alternative:

Key Steps :

- Substrate : (3-iodo-2-chloro-5-fluorophenyl)methanol (5.0 g, 0.02 mol)

- Reactor : Argon-purged benzene (800 mL) with Na₂S₂O₃ (5.0 g)

- Irradiation : 200W medium-pressure UV lamp, 36.5 hours

- Workup :

- Sequential washing with 0.5 M Na₂S₂O₃ and NaCl(aq)

- Column chromatography (hexane:CHCl₃ 1:1)

This method yielded 48% conversion for methyl-substituted analogs, though halogenated systems show reduced efficiency (≈35% estimated).

Limitations and Modifications

Photochemical routes face three main challenges with polyhalogenated substrates:

- Radical stability : Chlorine substituents increase recombination rates

- Byproduct formation : Up to 20% diaryl ethers from oxygen leakage

- Scale limitations : Photon penetration issues beyond 100g scale

Mitigation strategies include:

- Additives : 0.1% (v/v) triethylamine as radical stabilizer

- Wavelength tuning : 254 nm lamps for better iodine activation

Hydroxymethyl Group Introduction Strategies

Direct Oxidation-Reduction Sequences

For late-stage hydroxymethyl installation, demonstrates a Jones oxidation-reduction approach:

Procedure :

- Oxidation : 2',3'-Dichloro-3-fluoro-biphenyl-2-carbaldehyde via Jones reagent (CrO₃/H₂SO₄) in acetone at 25°C

- Reduction : NaBH₄ in ethanol at 0°C

- Isolation : 99% crude yield after aqueous workup

Critical Note : The dichloro-fluoro pattern necessitates controlled oxidation times (≤6 hours) to prevent over-oxidation to carboxylic acids.

Protective Group Strategies

Given the hydroxyl group's reactivity, protection-deprotection sequences prove essential:

| Protective Group | Conditions | Deprotection Yield |

|---|---|---|

| TBDMS ether | TBDMSCl, imidazole, DMF | 92% (TBAF) |

| Acetyl ester | Ac₂O, pyridine | 85% (K₂CO₃/MeOH) |

| THP ether | DHP, PPTS | 89% (HCl/MeOH) |

The acetyl group demonstrated best compatibility with subsequent coupling steps in analogous systems.

Comparative Analysis of Synthetic Routes

A meta-analysis of methods described in for related compounds provides performance projections:

| Method | Yield (%) | Purity (%) | Scale (g) | Halogen Retention |

|---|---|---|---|---|

| Suzuki-Miyaura | 74.6 | 98.5 | 15 | 99.7 |

| Ullmann | 68.9 | 97.2 | 10 | 98.1 |

| Photochemical | 35.2 | 95.8 | 5 | 99.9 |

| Oxidation-Reduction | 89.4 | 99.1 | 20 | 100 |

化学反应分析

Types of Reactions

(2’,3’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove halogen atoms or convert the methanol group to a different functional group.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group may yield aldehydes or acids, while substitution reactions can introduce new functional groups in place of halogens.

科学研究应用

Chemistry: As a precursor for the synthesis of more complex organic molecules.

Biology: In studies involving the interaction of halogenated biphenyls with biological systems.

Medicine: Potential use in drug development due to its unique chemical properties.

Industry: As an intermediate in the production of specialty chemicals and materials.

作用机制

The mechanism by which (2’,3’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity and specificity, while the methanol group may participate in hydrogen bonding or other interactions.

相似化合物的比较

A. Halogen Substitution and Electronic Effects

- Chlorine vs. Fluorine : The target compound’s dichloro substitution (2',3'-Cl) increases molecular weight and lipophilicity compared to the difluoro analog (2',4'-F) . Chlorine’s stronger electron-withdrawing nature may enhance electrophilic reactivity, whereas fluorine’s smaller size and lower polarizability could reduce steric hindrance.

- Positional Effects : Ortho-substituted chlorines (2',3') in the target compound may introduce steric strain compared to para-substituted chlorines (3',4'-Cl) in the acetonitrile analog . This could influence synthetic accessibility and conformational stability.

B. Functional Group Impact

- However, the hydroxyl group also increases susceptibility to oxidation, necessitating storage at 4–8°C for the difluoro compound .

- Acetonitrile (-CH2CN): The nitrile group in the dichloro-fluoro acetonitrile analog confers chemical stability and resistance to hydrolysis but reduces polarity compared to methanol.

C. Hazard Profiles

- The difluoro-methanol compound exhibits warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335), likely due to its hydroxyl group and fluorine substituents. The target compound’s dichloro substitution may elevate toxicity risks, though specific data are unavailable.

- No hazard information is provided for the acetonitrile analog , though nitriles are generally associated with higher toxicity (e.g., cyanide release under degradation).

生物活性

(2',3'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is a biphenyl derivative that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure suggests possible interactions with biological systems, which may lead to various therapeutic applications.

Chemical Structure

The compound can be characterized by its unique biphenyl structure, where one of the phenyl rings is substituted with dichloro and fluoro groups, and a hydroxymethyl group is attached. This specific arrangement is essential for its biological activity.

Biological Activities

1. Anticancer Activity

Recent studies have indicated that biphenyl derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines, including T98G brain cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation in a dose-dependent manner.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 2' | T98G | 60-200 | Induces apoptosis |

| 3 | HEK | >200 | Less cytotoxicity |

In a study, compound 2 demonstrated a maximum inhibitory effect on T98G cells after 72 hours of treatment, achieving up to 93% growth inhibition at higher concentrations .

2. Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Compounds with similar structures have been tested against various microorganisms, showing promising results in inhibiting bacterial growth. The presence of hydroxyl groups is believed to enhance their antimicrobial efficacy.

Case Study:

In a comparative study of methanol extracts containing phenolic compounds, derivatives similar to this compound exhibited significant radical scavenging activities, suggesting potential as an antioxidant .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest: Compounds can induce cell cycle arrest in cancer cells, preventing them from proliferating.

- Apoptosis Induction: Many derivatives trigger programmed cell death through intrinsic pathways.

- Antioxidant Activity: The presence of phenolic structures contributes to free radical scavenging capabilities, thereby protecting cells from oxidative stress.

常见问题

Q. What are the recommended synthetic routes for (2',3'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential halogenation and functional group introduction. A plausible route includes:

Biphenyl Core Formation : Suzuki-Miyaura coupling to assemble the biphenyl backbone with pre-halogenated aryl halides .

Halogenation : Chlorination and fluorination using agents like or under controlled conditions (e.g., DMSO as a solvent for fluorination ).

Methanol Group Introduction : Reduction of a carbonyl intermediate (e.g., using NaBH or LiAlH) .

- Critical Factors :

- Temperature (e.g., fluorination at 60–80°C avoids side reactions).

- Solvent polarity (DMSO enhances fluorinating agent reactivity ).

- Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Halogenation | , DMSO, 70°C | 60–75% | |

| Methanol Formation | NaBH, THF, 0°C | 80–85% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- : Identify splitting patterns from adjacent halogens (e.g., coupling between H-2 and F-3) .

- : Detect deshielded carbons adjacent to Cl/F substituents.

- HPLC-MS : Confirm molecular ion peaks () and purity (>95%) .

- X-ray Crystallography : Resolve stereochemical ambiguities in the biphenyl system .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), light, and humidity for 4–8 weeks.

- Analytical Monitoring : Use HPLC to track degradation products (e.g., oxidation of methanol to ketone) .

- Recommended Storage : Inert atmosphere (Argon), dark glass vials at –20°C .

Q. What preliminary assays are suitable for evaluating its bioactivity in drug discovery?

- Methodological Answer :

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms via fluorometric assays.

- Table 2 : Example Bioactivity Parameters

| Assay | Target | IC Range | Reference |

|---|---|---|---|

| MTT | HeLa cells | 10–50 µM |

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation be addressed to minimize byproducts?

- Methodological Answer :

- Directing Groups : Introduce temporary substituents (e.g., boronic esters) to guide Cl/F placement .

- Computational Modeling : Use DFT calculations to predict reactive sites and transition states .

- Case Study : Fluorination at the 3-position achieved 85% selectivity using as a catalyst .

Q. What strategies resolve contradictions in spectroscopic data (e.g., conflicting NMR assignments)?

- Methodological Answer :

- 2D NMR : Employ and to correlate protons with adjacent carbons and spatial interactions .

- Isotopic Labeling : Synthesize -labeled analogs to confirm peak assignments .

Q. How can computational tools predict the compound’s reactivity in novel reaction environments?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways .

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) .

Q. What are the dominant degradation pathways, and how can they be mitigated during long-term studies?

- Methodological Answer :

- LC-MS/MS Analysis : Identify oxidative (methanol → ketone) or hydrolytic (C-Cl cleavage) products .

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to formulations .

Q. How can green chemistry principles be applied to improve the synthesis’s sustainability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。